molecular formula C18H14ClN5O B2498676 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-49-0

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2498676
CAS No.: 890945-49-0
M. Wt: 351.79
InChI Key: DPGNWDKOMQUKGQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

A notable application of pyrazolo[3,4-d]pyrimidin derivatives, which includes 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is in the development of potential antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds similar to the specified chemical and found that some exhibited higher anticancer activity than the reference drug doxorubicin, along with exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-inflammatory and Anti-cancer Activities

Another study by Kaping, Kalita, Sunn, Singha, and Vishwakarma (2016) on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the chemical , demonstrated promising anti-inflammatory and anti-cancer activities. These derivatives were synthesized via an environmentally benign and efficient route (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Adenosine Receptor Affinity

A study conducted by Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidines as analogues of purines, focusing on their affinity for A1 adenosine receptors. The compounds synthesized in their study, which include variations of the specified chemical structure, showed significant activity in this area (Harden, Quinn, & Scammells, 1991).

Synthesis and Characterization for Diverse Applications

Studies like those conducted by Fahmy, Khalifa, Nossier, Abdalla, and Ismai (2012), and Al-Afaleq (2000) have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidines for various potential applications. These studies contribute to the understanding of the chemical and physical properties of compounds like this compound, which is crucial for their application in pharmaceutical and chemical research (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012); (Al-Afaleq, 2000).

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-25-15-7-3-5-13(9-15)23-17-16-10-22-24(18(16)21-11-20-17)14-6-2-4-12(19)8-14/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGNWDKOMQUKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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